An In-depth Technical Guide to the Synthesis and Characterization of 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (5-Br-PADAP)
An In-depth Technical Guide to the Synthesis and Characterization of 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (5-Br-PADAP)
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical guide for the synthesis and characterization of 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol, commonly known as 5-Br-PADAP. This pyridylazo dye is a highly sensitive chromogenic reagent critical for the spectrophotometric determination of various metal ions. This guide is intended for researchers and professionals in chemistry and drug development, offering detailed, field-proven protocols. The narrative emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility. Key sections cover the principles of synthesis via diazotization and azo coupling, step-by-step experimental procedures, and a full suite of characterization techniques including UV-Vis, FT-IR, NMR, and Mass Spectrometry.
Introduction
2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (5-Br-PADAP) belongs to the family of pyridylazo dyes, which are renowned for their ability to form intensely colored chelates with metal ions.[1] This property makes them invaluable in analytical chemistry for the quantitative determination of trace metals. The extended π-conjugated system, created by the azo group (–N=N–) linking a substituted pyridine ring and a dimethylaminophenol ring, is responsible for its strong visible light absorption.[2] The synthesis of 5-Br-PADAP is a classic example of a two-step diazotization and azo coupling reaction, a cornerstone of dye chemistry.[2] Accurate synthesis and rigorous characterization are paramount to ensure the reagent's purity and performance in sensitive analytical applications. This guide provides a self-validating framework for its preparation and quality control.
Synthesis Methodology
Principle of Synthesis
The synthesis of 5-Br-PADAP is achieved through a two-stage process:
-
Diazotization: The primary aromatic amine, 2-amino-5-bromopyridine, is converted into a reactive aryldiazonium salt. This is accomplished by reacting the amine with nitrous acid (HNO₂) in a cold, acidic medium.[3] Nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[3] This reaction is critically temperature-dependent and must be maintained between 0-5 °C to prevent the unstable diazonium salt from decomposing and undesirably yielding a phenol.[2]
-
Azo Coupling: The resulting electrophilic diazonium salt is immediately reacted with the electron-rich coupling agent, 3-(dimethylamino)phenol. This reaction is an electrophilic aromatic substitution.[4] The dimethylamino and hydroxyl groups on the phenol ring are strong activating groups, directing the substitution to the para position relative to the hydroxyl group. The reaction is typically carried out in a slightly alkaline solution to deprotonate the phenol, forming the more strongly activating phenoxide ion, which enhances the rate of coupling.[4]
Reagents and Materials
| Reagent/Material | Formula | CAS No. | Purity | Notes |
| 2-Amino-5-bromopyridine | C₅H₅BrN₂ | 1072-97-5 | >98% | Irritant.[5][6] |
| 3-(Dimethylamino)phenol | C₈H₁₁NO | 99-07-0 | >98% | Harmful if swallowed.[7] |
| Sodium Nitrite | NaNO₂ | 7632-00-0 | ACS Grade | Oxidizer, toxic. |
| Hydrochloric Acid, concentrated | HCl | 7647-01-0 | ~37% | Corrosive. |
| Sodium Hydroxide | NaOH | 1310-73-2 | ACS Grade | Corrosive. |
| Ethanol | C₂H₅OH | 64-17-5 | 95% or Absolute | Flammable. |
| Deionized Water | H₂O | 7732-18-5 | - | - |
| Ice | H₂O | - | - | - |
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn.[8][9] 2-Amino-5-bromopyridine is a skin and eye irritant and may cause respiratory irritation.[5][6][10] 3-(Dimethylamino)phenol and its precursors can be harmful if swallowed or inhaled.[7][11]
Experimental Protocol
Step A: Diazotization of 2-Amino-5-bromopyridine
-
In a 250 mL beaker, dissolve 1.73 g (0.01 mol) of 2-amino-5-bromopyridine in 20 mL of deionized water and 3 mL of concentrated hydrochloric acid.[10] Stir until a clear solution is obtained.
-
Cool the beaker in an ice-salt bath to maintain the temperature between 0 and 5 °C. This is a critical step, as diazonium salts are unstable at higher temperatures.[2][12]
-
In a separate 50 mL beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold 2-amino-5-bromopyridine solution over 15-20 minutes using a dropping funnel. Ensure the temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes to ensure the diazotization is complete. The resulting solution contains the 5-bromo-2-pyridyldiazonium chloride intermediate and should be used immediately in the next step.
Step B: Azo Coupling with 3-(Dimethylamino)phenol
-
In a 500 mL beaker, dissolve 1.37 g (0.01 mol) of 3-(dimethylamino)phenol in 50 mL of 1 M sodium hydroxide solution.
-
Cool this solution in an ice bath to below 5 °C with constant stirring. The alkaline conditions generate the phenoxide ion, which is a more potent nucleophile for the coupling reaction.[4]
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Step A to the cold 3-(dimethylamino)phenol solution.
-
A deep red or violet precipitate of 5-Br-PADAP should form immediately.
-
Maintain the reaction mixture in the ice bath and continue stirring for 30-45 minutes to ensure the coupling reaction goes to completion.
-
Adjust the pH of the mixture to approximately 7-8 using dilute HCl or NaOH as needed.
Purification and Isolation
-
Collect the crude 5-Br-PADAP precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid product on the filter paper with several portions of cold deionized water to remove any unreacted salts and impurities.
-
The primary method for purification is recrystallization. Dissolve the crude product in a minimum amount of hot ethanol (or an ethanol-water mixture).
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize the crystallization of the purified product.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven at a low temperature (~40-50 °C).
-
Weigh the final product and calculate the percentage yield.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 5-Br-PADAP.
Physicochemical Characterization
Purpose of Characterization
Rigorous characterization is essential to confirm the chemical identity, structure, and purity of the synthesized 5-Br-PADAP. This validation ensures the reliability of the compound for its intended use in sensitive analytical methods. A combination of spectroscopic and analytical techniques is employed.
Analytical Techniques and Expected Results
3.2.1 Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is used to study the electronic transitions within the conjugated system of the dye. The wavelength of maximum absorbance (λmax) is a key characteristic.
-
Procedure: A dilute solution of 5-Br-PADAP is prepared in a suitable solvent (e.g., ethanol or methanol) and the spectrum is recorded.
-
Expected Result: The reagent typically exhibits a strong absorption band in the visible region. For the related compound 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (5-Br-PADAP), λmax is reported around 443 nm.[13] The complex with metal ions shows a significant bathochromic (red) shift, with λmax values often appearing between 550-600 nm.[14][15][16]
3.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
-
Procedure: The spectrum of the solid sample is typically recorded using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.
-
Expected Result: Key vibrational bands are expected for the N=N (azo) stretch, C=N and C=C stretches of the aromatic rings, C-N (dimethylamino) stretch, C-Br stretch, and O-H stretch (phenol).
3.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are powerful tools for elucidating the precise molecular structure by providing information about the chemical environment of each proton and carbon atom.
-
Procedure: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed.
-
Expected Result: The ¹H NMR spectrum should show distinct signals for the aromatic protons on both the pyridyl and phenol rings, as well as a singlet for the methyl protons of the dimethylamino group. The ¹³C NMR spectrum will show corresponding signals for each unique carbon atom in the molecule.
3.2.4 Mass Spectrometry (MS) MS provides the molecular weight of the compound, confirming its elemental composition.
-
Procedure: A suitable ionization technique (e.g., ESI, Electrospray Ionization) is used to generate the molecular ion.
-
Expected Result: The mass spectrum should display a prominent peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. For 5-Br-PADAP (C₁₃H₁₃BrN₄O), the expected monoisotopic mass is approximately 320.03 g/mol , showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).
Summary of Characterization Data
| Technique | Parameter | Expected Value for 5-Br-PADAP (or related structures) |
| Molecular Formula | - | C₁₃H₁₃BrN₄O |
| Molecular Weight | g/mol | 320.18 (Average), 320.03 (Monoisotopic) |
| UV-Vis | λmax (in Ethanol) | ~440-460 nm |
| FT-IR | Wavenumber (cm⁻¹) | ~1580-1610 (Aromatic C=C, C=N), ~1400-1450 (N=N), ~1250 (C-N), ~1100-1200 (C-O), ~550-650 (C-Br) |
| ¹H NMR | Chemical Shift (δ, ppm) | Aromatic H's: ~6.5-8.5 ppm; N(CH₃)₂: ~3.0 ppm (singlet); OH: Broad signal |
| Mass Spec (ESI+) | m/z | ~321.04 / 323.04 [M+H]⁺ (showing ~1:1 ratio for Br isotopes) |
| Appearance | - | Red to violet crystalline powder |
Characterization Workflow Diagram
Caption: Workflow for the characterization of 5-Br-PADAP.
Conclusion
This guide has detailed a reliable and well-established methodology for the synthesis of the chromogenic reagent 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (5-Br-PADAP). By adhering to the principles of controlled diazotization and efficient azo coupling, a high-purity product can be consistently obtained. The comprehensive characterization workflow outlined herein provides the necessary framework for verifying the molecular identity and purity of the synthesized compound, ensuring its suitability for high-sensitivity analytical applications. The emphasis on the rationale behind critical process parameters, such as temperature and pH control, equips the researcher with the foundational knowledge for successful and safe execution.
References
- Vertex AI Search. 100640 - 2-Amino-5-bromopyridine - Safety Data Sheet.
- Santa Cruz Biotechnology. 2-Amino-5-bromopyridine - Material Safety Data Sheet.
- Jubilant Ingrevia Limited. 2-Amino-5-bromopyridine Safety Data Sheet.
- PubChem. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622.
- Fisher Scientific. 2-Amino-5-bromopyridine Safety Data Sheet.
- Sigma-Aldrich. N,N-Dimethyl-m-aminophenol Safety Data Sheet.
- Quest Journals. Spectrophotometric Determination of Thorium (Iv) Ions In Acidic Solutions Using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol.
- Acros Organics. 3-Diethylaminophenol Material Safety Data Sheet.
- Sigma-Aldrich. 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol 97%.
- 3M. Safety Data Sheet.
- Fisher Scientific. 3-Dimethylaminophenol Safety Data Sheet.
- ResearchGate. Zero and third order spectra of the naphthalene-Pb-(5-Br-PADAP)-TPB....
- ResearchGate. On the spectrophotometric determination of uranium with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol.
- Analyst (RSC Publishing). 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol as a photometric reagent for the spectrophotometric determination of chromium(III) and/or chromium(VI)....
- Wikipedia. Azo coupling.
- Tokyo Chemical Industry (India) Pvt. Ltd. 3-(Dimethylamino)phenol | 99-07-0.
- Biocompare.com. 5-Br-PADAP from Aladdin Scientific.
- PubMed. Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties.
- ResearchGate. The influence of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino) phenol concentration on adsorption of cadmium.
- Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine.
- Benchchem. Synthesis of Azo Dyes via Diazotization and Coupling Reactions.
- Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
- Organic Chemistry Portal. Diazotisation.
- The Chinese University of Hong Kong, et al. Experiment 8 Synthesis of an Azo Dye.
- Chemistry LibreTexts. 14.4: Diazotization of Amines.
- Canadian Science Publishing. On the spectrophotometric determination of uranium with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol.
- Fine Chemicals. 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol.
- 2-Amino-5-bromopyridine: Structural Characteristics and Applications in Organic Synthesis.
- ResearchGate. Structure reagent of 5-Br-PADAP.
- Analytical Methods (RSC Publishing). Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP.
- Google Patents. WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.
- ResearchGate. Kinetics of Complexation of Uranium with 2-(5-Bromo-2-Pyridylazo)-5-(Diethylamino) Phenol (Br-PADAP) in a 1:1 Water-Ethanol Medium.
- Patsnap. Preparation method of 3-(N,N-dimethylamino)phenol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Diazotisation [organic-chemistry.org]
- 4. Azo coupling - Wikipedia [en.wikipedia.org]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. uwaterloo.ca [uwaterloo.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 2-(5-溴-2-吡啶偶氮)-5-二乙氨基酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. questjournals.org [questjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol as a photometric reagent for the spectrophotometric determination of chromium(III) and/or chromium(VI) and its application to the sequential determination of chromium(III) and chromium(VI) in mixtures - Analyst (RSC Publishing) [pubs.rsc.org]
